molecular formula C19H22N2O3 B5803669 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide

3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide

Cat. No. B5803669
M. Wt: 326.4 g/mol
InChI Key: IKSFWADRCAJIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide, also known as IB-MECA, is a selective agonist of the adenosine A3 receptor. It is a small molecule compound that has shown promising results in scientific research for a variety of applications. In

Scientific Research Applications

3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide exerts its effects by binding selectively to the adenosine A3 receptor, which is expressed in various tissues including the brain, heart, and immune system. Activation of the adenosine A3 receptor by this compound leads to a cascade of intracellular signaling events, including the activation of protein kinases and the inhibition of adenylate cyclase. These signaling events ultimately lead to the biological effects of this compound, such as anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, this compound has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function. In animal studies, this compound has been shown to increase insulin sensitivity and improve glucose tolerance, making it a potential therapeutic agent for diabetes. This compound has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide is a small molecule compound that is relatively easy to synthesize and purify. It has been extensively studied in animal models and has shown promising results in various disease models. However, one limitation of this compound is its selectivity for the adenosine A3 receptor, which may limit its therapeutic potential in certain diseases. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in humans.

Future Directions

There are several areas of future research for 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide. One area of interest is the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and inflammation. Another area of research is the development of more selective adenosine A3 receptor agonists with improved pharmacokinetic properties. Finally, further studies are needed to fully understand the potential of this compound in the treatment of neurological disorders, including the development of novel drug delivery systems for targeted delivery to the brain.

Synthesis Methods

The synthesis of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide involves a multi-step process starting from 2-methoxybenzylamine. The first step involves the protection of the amine group with a Boc group, followed by acylation with isobutyryl chloride. The resulting intermediate is then subjected to a reductive amination with 2-methoxybenzaldehyde to yield this compound. The final product is purified by column chromatography to obtain a white solid with a purity of over 95%.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(2-methylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)18(22)21-16-9-6-8-14(11-16)19(23)20-12-15-7-4-5-10-17(15)24-3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSFWADRCAJIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.